N-[2-(4-benzoylpiperazin-1-yl)ethyl]-N'-(4-bromophenyl)oxamide
Description
N-[2-(4-benzoylpiperazin-1-yl)ethyl]-N’-(4-bromophenyl)oxamide is a complex organic compound that features a piperazine ring substituted with a benzoyl group and an oxamide linkage
Properties
IUPAC Name |
N-[2-(4-benzoylpiperazin-1-yl)ethyl]-N'-(4-bromophenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23BrN4O3/c22-17-6-8-18(9-7-17)24-20(28)19(27)23-10-11-25-12-14-26(15-13-25)21(29)16-4-2-1-3-5-16/h1-9H,10-15H2,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEBKGLJXTUUUCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C(=O)NC2=CC=C(C=C2)Br)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-benzoylpiperazin-1-yl)ethyl]-N’-(4-bromophenyl)oxamide typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the preparation of 4-benzoylpiperazine. This can be achieved by reacting piperazine with benzoyl chloride under basic conditions.
Alkylation: The next step involves the alkylation of the piperazine derivative with an appropriate alkylating agent, such as 2-bromoethylamine, to introduce the ethyl linker.
Oxamide Formation: The final step involves the reaction of the alkylated piperazine derivative with 4-bromophenyl isocyanate to form the oxamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the alkylation and oxamide formation steps, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-benzoylpiperazin-1-yl)ethyl]-N’-(4-bromophenyl)oxamide can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the oxamide linkage.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide or other nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Various oxidized derivatives depending on the extent of oxidation.
Reduction: Reduced forms of the oxamide linkage.
Substitution: Substituted derivatives where the bromine atom is replaced by the nucleophile.
Scientific Research Applications
N-[2-(4-benzoylpiperazin-1-yl)ethyl]-N’-(4-bromophenyl)oxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: It may be used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(4-benzoylpiperazin-1-yl)ethyl]-N’-(4-bromophenyl)oxamide involves its interaction with specific molecular targets:
Molecular Targets: It may bind to certain receptors or enzymes, altering their activity.
Pathways Involved: The compound could modulate signaling pathways related to neurotransmission or enzyme activity, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-phenylpiperazin-1-yl)ethyl]-N’-(4-chlorophenyl)oxamide
- N-[2-(4-methylpiperazin-1-yl)ethyl]-N’-(4-fluorophenyl)oxamide
Uniqueness
N-[2-(4-benzoylpiperazin-1-yl)ethyl]-N’-(4-bromophenyl)oxamide is unique due to the presence of both a benzoyl group and a bromophenyl group, which may confer distinct pharmacological properties compared to its analogs.
This detailed article provides a comprehensive overview of N-[2-(4-benzoylpiperazin-1-yl)ethyl]-N’-(4-bromophenyl)oxamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
